2-(Hydroxymethyl)-3-phenylpiperidine

Physicochemical properties Drug-likeness Permeability

Standard 3-phenylpiperidine lacks the hydrogen-bonding capacity needed for key F9/P10 pocket interactions in menin-MLL1 or BACE1 target engagement. This disubstituted scaffold provides the critical hydroxymethyl handle. - **Structural advantage:** TPSA 32.3 Ų vs. ~12.0 Ų; logP 1.4 vs. 2.0-2.5 vs. mono-substituted analogs. - **Validated application:** Cited in WO2008036316A2 (BACE1) and menin co-crystal structures PDB 4GO6/4GO5. - **Supply:** Crystalline solid (mp 112-113°C); ideal for SAR campaigns and plate-based screening.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12122229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-3-phenylpiperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CO)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2
InChIKeyBAXCSBUVIMISSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-3-phenylpiperidine: Physicochemical and Structural Profile


2-(Hydroxymethyl)-3-phenylpiperidine (CAS 130944-00-2), systematically named (3-phenylpiperidin-2-yl)methanol, is a disubstituted piperidine building block with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound features a hydroxymethyl (–CH₂OH) group at the 2-position and a phenyl substituent at the 3-position of the saturated piperidine ring, generating two undefined stereocenters and a topological polar surface area (TPSA) of 32.3 Ų . Its calculated partition coefficient (XLogP3) is 1.4, and it possesses two hydrogen bond donors and two hydrogen bond acceptors, positioning it as a moderately lipophilic yet hydrogen-bond-capable scaffold . The compound is cited as a key intermediate in piperidine and pyrrolidine beta-secretase inhibitor programs for Alzheimer's disease [1][2] and as a core motif within the hydroxymethylpiperidine class of menin–MLL1 protein–protein interaction inhibitors [3].

Why 2-(Hydroxymethyl)-3-phenylpiperidine Cannot Be Replaced by Simpler Piperidine Analogs


The simultaneous presence of the 2-hydroxymethyl and 3-phenyl substituents on the piperidine ring creates a unique physicochemical and structural profile that is absent in the commonly available, simpler piperidine building blocks such as 3-phenylpiperidine (CAS 3973-62-4), 2-(hydroxymethyl)piperidine (CAS 3433-37-2), or 4-phenylpiperidine (CAS 771-99-3). The 2-hydroxymethyl group introduces an additional hydrogen bond donor, elevates the topological polar surface area to 32.3 Ų (versus ~12.0 Ų for unsubstituted phenylpiperidines), and lowers the logP by approximately 0.6–1.1 log units relative to 3-phenylpiperidine, directly affecting solubility, permeability, and formulation behavior [1]. In the context of the menin–MLL1 inhibitor pharmacophore, the hydroxymethylpiperidine scaffold extends beyond the MLL binding region on menin, enabling interactions with the F9 and P10 pockets that simpler piperidine cores cannot engage [2]. Consequently, substituting 2-(hydroxymethyl)-3-phenylpiperidine with a mono-substituted analog in any structure–activity relationship (SAR) campaign or scale-up protocol risks losing critical binding contacts, altering physicochemical properties, and invalidating prior biological data.

Quantitative Differentiation Evidence Versus Structural Analogs


Polar Surface Area and Hydrogen Bond Donor Count Versus 3-Phenylpiperidine

2-(Hydroxymethyl)-3-phenylpiperidine possesses a topological polar surface area (TPSA) of 32.3 Ų and two hydrogen bond donors, compared to a TPSA of approximately 12.0 Ų and one hydrogen bond donor for the unsubstituted 3-phenylpiperidine [1]. The nearly threefold increase in TPSA and the doubling of HBD count are direct consequences of the 2-hydroxymethyl substituent and predict improved aqueous solubility and altered blood–brain barrier permeability characteristics.

Physicochemical properties Drug-likeness Permeability Solubility

Reduced Lipophilicity Compared to Phenylpiperidine Analogs

The XLogP3 of 2-(hydroxymethyl)-3-phenylpiperidine is 1.4 . In contrast, 3-phenylpiperidine exhibits an XLogP of approximately 2.0 and an AlogP of 2.15 [1], while 4-phenylpiperidine has a reported logP of approximately 2.48 . The hydroxymethyl group thus reduces lipophilicity by 0.6–1.1 log units, translating to a roughly 4- to 12-fold decrease in octanol–water partition coefficient.

Lipophilicity LogP Pharmacokinetics Formulation

Solid-State Form: Crystalline Solid Versus Liquid Analogs

2-(Hydroxymethyl)-3-phenylpiperidine is a white crystalline solid with a reported melting point of 112–113 °C (recrystallized from benzene/hexane) . In marked contrast, 3-phenylpiperidine is a liquid at ambient temperature with a melting point of approximately 14.5 °C [1]. This fundamental physical state difference has direct implications for purification methodology, storage, and formulation workflow.

Solid-state properties Handling Purification Scale-up

Weak Cannabinoid Receptor Engagement Versus Potent CB2 Agonists

In radioligand displacement assays, 2-(hydroxymethyl)-3-phenylpiperidine exhibited a Ki > 1,000 nM at both human CB2 and rat CB1 receptors [1]. This contrasts sharply with optimized 3-phenylpiperidine-derived CB2 agonists that achieve Ki values in the low nanomolar range (e.g., 1–25 nM) [2]. While the target compound is not a potent cannabinoid ligand, this weak affinity profile is valuable as a negative control or as a scaffold that avoids CB2-mediated immune modulation when targeting other pathways.

Cannabinoid receptors Selectivity Off-target profiling CB2

Utility in Beta-Secretase (BACE1) Inhibitor Pharmacophores

The 2-(hydroxymethyl)-3-phenylpiperidine scaffold is explicitly claimed as a structural component within the Markush formulae of patents directed to piperidine and pyrrolidine beta-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease [1][2]. The 1-Boc-protected derivative (CAS 1015005-11-4) is specifically listed in the patent family as an intermediate . While individual compound IC₅₀ data for this specific scaffold is not publicly disclosed, the patent priority demonstrates industrial validation of this substitution pattern for BACE1 inhibitor design, distinguishing it from simpler piperidine analogs not cited in this therapeutic context.

Beta-secretase BACE1 Alzheimer's disease Pharmacophore

Menin–MLL1 Interaction Inhibition and Co-Crystal Structures

The hydroxymethylpiperidine class, of which 2-(hydroxymethyl)-3-phenylpiperidine is a core member, has been validated as menin–MLL1 protein–protein interaction inhibitors through high-resolution X-ray co-crystallography [1]. The class representative MIV-6 inhibits the menin–MLL1 interaction with an IC₅₀ of 56 nM [1][2]. The crystal structures of menin in complex with MIV-4 (PDB 4GO6) and MIV-5 (PDB 4GO5) reveal that the hydroxymethylpiperidine scaffold extends beyond the MLL binding region on menin, engaging the F9 and P10 pockets through the R1 and R2 substituents, respectively [1]. This binding mode is structurally distinct from peptide-mimetic inhibitors and provides a unique vector for optimizing potency and selectivity.

Menin–MLL1 Protein–protein interaction Leukemia Crystallography

Research and Industrial Application Scenarios


BACE1 Inhibitor Lead Generation for Alzheimer's Disease

This compound serves as a patent-validated starting scaffold for BACE1 inhibitor design, as evidenced by its inclusion in the Markush claims of WO2008036316A2 and EP2077719B1 . Its moderate lipophilicity (XLogP3 = 1.4) and balanced hydrogen bond donor/acceptor profile [1] provide a favorable physicochemical baseline for optimizing blood–brain barrier penetration while avoiding the excessive lipophilicity associated with hERG and phospholipidosis liabilities common to more hydrophobic piperidine analogs . The crystalline solid form (mp 112–113 °C) facilitates accurate compound management in parallel synthesis and plate-based screening workflows.

Structure-Based Menin–MLL1 Inhibitor Optimization

As a core scaffold of the hydroxymethylpiperidine class validated by menin co-crystal structures (PDB 4GO6, 4GO5) , this compound provides an entry point for structure-guided optimization of substituents targeting the F9 and P10 pockets of menin. The 3-phenyl substituent can be diversified to modulate interactions with the P10 pocket, while the 2-hydroxymethyl group serves as a synthetic handle for further derivatization. The weak CB2/CB1 affinity (Ki > 1,000 nM) [1] provides assurance that cannabinoid receptor-mediated off-target effects are unlikely to confound cellular activity readouts in MLL-rearranged leukemia cell lines.

Negative Control for Cannabinoid Receptor Screening

With a Ki > 1,000 nM at both CB2 and CB1 receptors , this compound is well-suited as a structurally matched negative control for selectivity profiling of more potent 3-phenylpiperidine-derived CB2 agonists. Its close structural similarity to active cannabinoid ligands—differing primarily by the 2-hydroxymethyl substituent—enables researchers to attribute potency differences to specific structural features, making it a valuable tool compound for SAR studies aimed at decoupling CB2 activity from other pharmacological targets.

Physicochemical Comparator in Drug-Likeness Studies

The quantitative differences in TPSA (32.3 vs. ~12.0 Ų), logP (1.4 vs. 2.0–2.5), and HBD count (2 vs. 1) between 2-(hydroxymethyl)-3-phenylpiperidine and 3-phenylpiperidine [1] make this pair an instructive case study for teaching and investigating the impact of a single hydroxymethyl substituent on permeability, solubility, and metabolic stability. The crystalline-versus-liquid physical state dichotomy (mp 112–113 °C vs. ~14.5 °C) further illustrates the profound effect of a single hydrogen-bonding substituent on solid-state properties, relevant for formulation and crystallization process development.

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